(2E)-2-[(2E)-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a furan ring, a thiazolidinone ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-halo acid.
Condensation Reaction: The final step involves the condensation of the furan derivative with the thiazolidinone derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include furanones or nitrophenols.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted thiazolidinones or furans.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-[(2E)-2-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with various proteins and enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their anti-diabetic properties.
Nitrofuran Derivatives: Compounds with a nitrofuran structure are known for their antimicrobial activity.
Uniqueness
Structural Complexity: The combination of a furan ring, nitrophenyl group, and thiazolidinone ring in a single molecule is unique.
Properties
Molecular Formula |
C15H12N4O4S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N4O4S/c1-9-6-10(2-4-12(9)19(21)22)13-5-3-11(23-13)7-16-18-15-17-14(20)8-24-15/h2-7H,8H2,1H3,(H,17,18,20)/b16-7+ |
InChI Key |
JXIBOCKLAGQPCJ-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)CS3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=NN=C3NC(=O)CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.